6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
. It is a brominated derivative of quinazolinone, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBRDG-BB 7118966 typically involves the bromination of 3,4-dihydro-3-methyl-2(1H)-quinazolinone. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature .
Industrial Production Methods
Industrial production methods for CHEMBRDG-BB 7118966 are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
CHEMBRDG-BB 7118966 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The quinazolinone core can participate in redox reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
CHEMBRDG-BB 7118966 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of bromodomain-containing protein 4, which is involved in regulating gene expression.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific proteins.
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 7118966 involves its interaction with bromodomain-containing protein 4. This protein plays a crucial role in reading epigenetic marks and regulating gene expression. By inhibiting this protein, CHEMBRDG-BB 7118966 can modulate gene expression and potentially affect various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3,4-dihydro-2(1H)-quinazolinone
- 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Uniqueness
CHEMBRDG-BB 7118966 is unique due to its specific bromination pattern and its inhibitory effects on bromodomain-containing protein 4. This makes it a valuable compound for studying epigenetic regulation and developing potential therapeutic agents .
Properties
IUPAC Name |
6-bromo-3-methyl-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPAKYJRNKYQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387866 | |
Record name | 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-24-7 | |
Record name | 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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